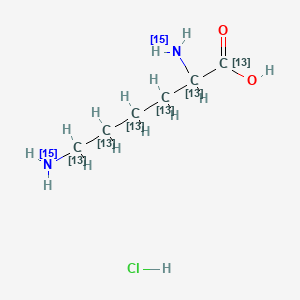
PROTAC NAMPT Degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC NAMPT Degrader-1 is a potent proteolysis-targeting chimera (PROTAC) designed to target and degrade nicotinamide phosphoribosyltransferase (NAMPT). This compound has shown significant anti-proliferative activity, particularly against A2780 cells, with an IC50 value of 0.12 μM . It is a promising candidate for cancer treatment due to its ability to effectively degrade NAMPT, a key enzyme involved in NAD+ biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC NAMPT Degrader-1 involves the conjugation of a NAMPT inhibitor with a ligand for an E3 ubiquitin ligase, connected by a linker. The specific synthetic route and reaction conditions are proprietary and detailed information is not publicly available. general PROTAC synthesis involves multiple steps, including the preparation of the NAMPT inhibitor, the E3 ligase ligand, and the linker, followed by their conjugation through amide bond formation or click chemistry .
Industrial Production Methods
Industrial production methods for this compound are not explicitly documented. Typically, large-scale production of PROTACs involves optimization of the synthetic route to improve yield and purity, followed by rigorous purification processes such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
PROTAC NAMPT Degrader-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the NAMPT inhibitor or the E3 ligase ligand.
Reduction: This reaction can be used to reduce any oxidized intermediates during synthesis.
Substitution: This reaction is crucial for introducing various functional groups into the NAMPT inhibitor or the E3 ligase ligand.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or aryl halides.
Major Products
The major product formed from these reactions is the final PROTAC molecule, which consists of the NAMPT inhibitor, the E3 ligase ligand, and the linker .
Scientific Research Applications
PROTAC NAMPT Degrader-1 has a wide range of scientific research applications, including:
Mechanism of Action
PROTAC NAMPT Degrader-1 exerts its effects by inducing the degradation of NAMPT through the ubiquitin-proteasome system. The compound binds to NAMPT and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This complex facilitates the ubiquitination of NAMPT, marking it for degradation by the proteasome. The degradation of NAMPT leads to a decrease in NAD+ levels, which is essential for cellular energy metabolism and survival, particularly in cancer cells .
Properties
Molecular Formula |
C57H69N13O8S2 |
|---|---|
Molecular Weight |
1128.4 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[5-[3,5-dimethyl-4-[[4-[4-[4-(pyridin-4-ylmethylcarbamoylamino)phenyl]sulfonylpiperazine-1-carbonyl]phenyl]diazenyl]pyrazol-1-yl]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H69N13O8S2/c1-36(41-11-13-42(14-12-41)51-38(3)60-35-79-51)61-53(73)48-32-46(71)34-69(48)55(75)52(57(5,6)7)63-49(72)10-8-9-27-70-39(4)50(37(2)66-70)65-64-45-17-15-43(16-18-45)54(74)67-28-30-68(31-29-67)80(77,78)47-21-19-44(20-22-47)62-56(76)59-33-40-23-25-58-26-24-40/h11-26,35-36,46,48,52,71H,8-10,27-34H2,1-7H3,(H,61,73)(H,63,72)(H2,59,62,76)/t36-,46+,48-,52+/m0/s1 |
InChI Key |
VRQKYAYDNWNJPU-RYSVJAJTSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN4C(=C(C(=N4)C)N=NC5=CC=C(C=C5)C(=O)N6CCN(CC6)S(=O)(=O)C7=CC=C(C=C7)NC(=O)NCC8=CC=NC=C8)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN4C(=C(C(=N4)C)N=NC5=CC=C(C=C5)C(=O)N6CCN(CC6)S(=O)(=O)C7=CC=C(C=C7)NC(=O)NCC8=CC=NC=C8)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


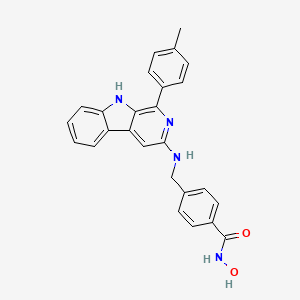
![(Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12365676.png)


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B12365696.png)
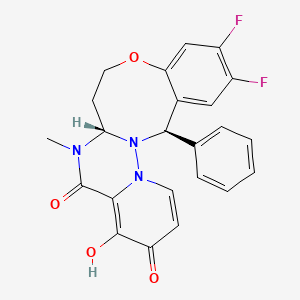
![4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12365708.png)
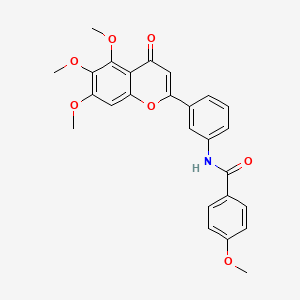
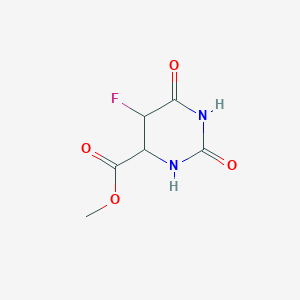
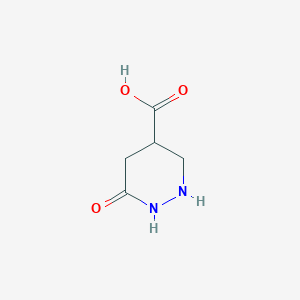
![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12365724.png)

